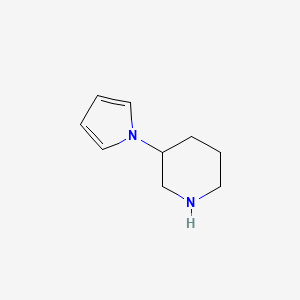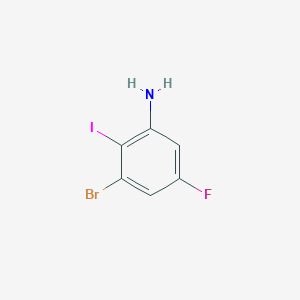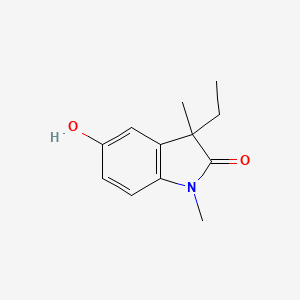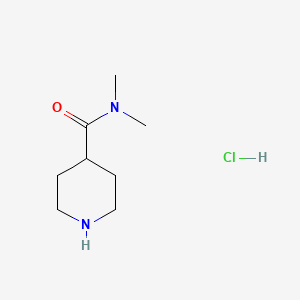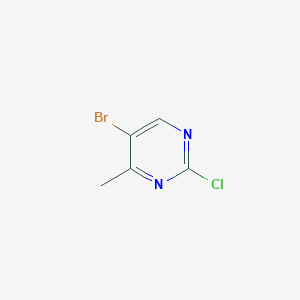
5-溴-2-氯-4-甲基嘧啶
描述
5-Bromo-2-chloro-4-methylpyrimidine is a halogenated pyrimidine derivative that serves as an intermediate in the synthesis of various chemically and pharmaceutically significant compounds. The presence of bromine and chlorine substituents on the pyrimidine ring makes it a versatile reactant for further functionalization through various organic reactions, including palladium-catalyzed cross-coupling reactions , nucleophilic aromatic substitution , and halogen dance reactions .
Synthesis Analysis
The synthesis of halogenated pyrimidines, such as 5-bromo-2-chloro-4-methylpyrimidine, often involves selective halogenation and cross-coupling reactions. For instance, 5-bromo-2-iodopyrimidine, a closely related compound, is synthesized and used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to produce various substituted pyrimidines . Similarly, 5-bromo-2,2'-bipyrimidines can be synthesized through bromination of 2,2'-bipyrimidine . These methods highlight the potential pathways for synthesizing the compound of interest.
Molecular Structure Analysis
The molecular structure of halogenated pyrimidines is often characterized by X-ray crystallography. For example, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied, and the product's structure was analyzed using X-ray crystallography, revealing the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine . This analysis provides insights into the molecular geometry and crystal packing, which are crucial for understanding the reactivity and interaction of the compound.
Chemical Reactions Analysis
5-Bromo-2-chloro-4-methylpyrimidine can undergo various chemical reactions, including palladium-catalyzed C-C coupling and nucleophilic aromatic substitution. For instance, 5-bromopyrimidine has been shown to react with bithiophene and its analogues in the presence of a palladium catalyst to give aryl-substituted pyrimidines . Additionally, halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine have been synthesized and used to generate pentasubstituted pyridines , indicating the potential for the compound of interest to participate in similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyrimidines can be studied through vibrational spectroscopy and quantum chemical calculations. The vibrational analyses of polarized Raman and infrared spectra have been used to assign the normal vibrations of compounds like 5-bromo-2-chloro-4-methylpyrimidine . Quantum chemical calculations provide information on the geometrical, conformational, and spectroscopic parameters, as well as the nonlinear optical properties of related compounds . These analyses are essential for understanding the electronic structure and reactivity of the compound.
科学研究应用
SGLT2 抑制剂的合成
5-溴-2-氯-4-甲基嘧啶: 是合成 SGLT2 抑制剂的关键中间体,SGLT2 抑制剂是一类用于糖尿病治疗的药物 。这些抑制剂通过阻止肾脏中葡萄糖的重吸收来降低血糖水平。 该化合物通过从对苯二甲酸二甲酯开始的多步合成过程合成,包括硝化、水解、氢化、酯化、溴化和重氮化 .
抗糖尿病药物开发
由于全球糖尿病患病率不断上升,该化合物在抗糖尿病药物开发中的作用意义重大。 它作为构建块用于创造具有新靶点和新机制的新药,这对于更有效地控制高血糖至关重要 .
化学研究和工业化
在化学研究中,5-溴-2-氯-4-甲基嘧啶已被用于开发实用的工业工艺。 它的合成已成功放大,证明了该化合物具有大规模生产的潜力,可显著降低成本,这对制药行业至关重要 .
作用机制
安全和危害
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302 . The precautionary statements are P301 + P312 + P330 . It should be noted that conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide .
未来方向
The specific future directions for the research and application of 5-Bromo-2-chloro-4-methylpyrimidine are not detailed in the available resources .
Relevant Papers
One relevant paper titled “Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons” was found . The paper reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
属性
IUPAC Name |
5-bromo-2-chloro-4-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIALSLVGUGOODS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609033 | |
| Record name | 5-Bromo-2-chloro-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
633328-95-7 | |
| Record name | 5-Bromo-2-chloro-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloro-4-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

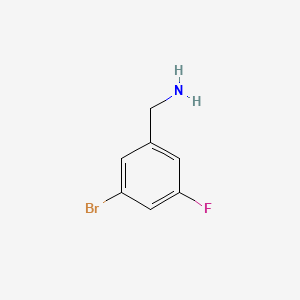
![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)




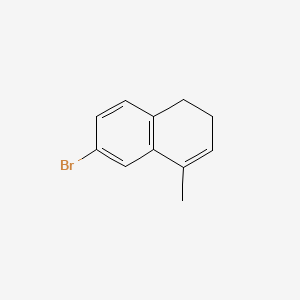

![2-amino-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B1286607.png)
